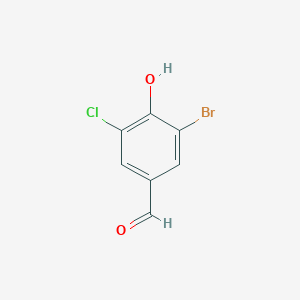

3-Bromo-5-chloro-4-hydroxybenzaldehyde

Beschreibung

Significance of Halogenation and Hydroxyl Functionality in Aromatic Aldehydes

The presence of both halogen and hydroxyl substituents on a benzaldehyde (B42025) framework significantly influences the compound's physicochemical properties and reactivity. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means it increases the electron density of the aromatic ring, particularly at the positions adjacent (ortho) and opposite (para) to it, making the ring more susceptible to attack by electrophiles.

The introduction of halogens can also impart specific biological activities and modify properties such as lipophilicity, which is a critical parameter in drug design. google.com

Overview of Research Trends in Benzaldehyde Derivatives

Benzaldehyde and its derivatives are foundational materials in the chemical industry. Market research indicates a consistent and growing demand for these compounds, driven by their extensive use as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.

Current research trends focus on the development of novel, efficient, and sustainable synthetic methodologies for producing highly functionalized benzaldehyde derivatives. This includes exploring new catalytic systems and one-pot reaction sequences to improve yields, reduce waste, and simplify purification processes. There is a significant emphasis on creating derivatives with specific substitution patterns to serve as key starting materials for high-value products, including active pharmaceutical ingredients (APIs) and specialty polymers.

Contextualizing 3-Bromo-5-chloro-4-hydroxybenzaldehyde within Contemporary Organic and Medicinal Chemistry Research

Within this landscape, this compound emerges as a compound of significant interest. Its structure contains multiple reactive sites: the aldehyde function, the phenolic hydroxyl group, and the halogen-substituted aromatic ring. This trifecta of functionality makes it a highly valuable intermediate for synthesizing complex organic molecules.

Its utility is underscored by research on analogous compounds. For instance, the structurally similar 3-bromo-4-hydroxybenzaldehyde (B1265673) serves as a key precursor in the multi-step synthesis of a chimeric bis-electrophile, a sophisticated molecule designed to selectively induce DNA-protein cross-links for studying cytotoxic lesions in cells. acs.org This highlights the role of such halogenated phenols as foundational scaffolds in developing advanced tools for medicinal chemistry and chemical biology.

Furthermore, research into other isomers, such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde (B34756), has shown their use in synthesizing hydrazone derivatives that exhibit antimicrobial activity. researchgate.net This positions this compound as a prime candidate for similar applications, particularly as a building block for novel therapeutic agents and functional materials.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, compiled from chemical supplier databases. biosynth.comsigmaaldrich.com

| Property | Value |

| CAS Number | 1849-76-9 |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| Appearance | Solid |

| Melting Point | 157-162 °C |

| SMILES String | Oc1c(Cl)cc(C=O)cc1Br |

| InChI Key | ITSXSHQWMYYQQY-UHFFFAOYSA-N |

Synthesis of this compound: An Overview

While a detailed, peer-reviewed synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established principles of electrophilic aromatic substitution and patent literature for analogous compounds. google.comgoogle.com The most plausible route involves the sequential halogenation of 4-hydroxybenzaldehyde (B117250).

Starting Material : The synthesis would commence with 4-hydroxybenzaldehyde (p-hydroxybenzaldehyde), a readily available commercial compound. wikipedia.orgnih.gov

First Halogenation (Bromination) : The first step would be the selective bromination of the aromatic ring. The hydroxyl group at position 4 is a powerful ortho-, para-director. Since the para position is occupied by the aldehyde group, the bromine electrophile is directed to one of the ortho positions (positions 3 or 5). This reaction is typically carried out using a brominating agent like molecular bromine (Br₂) in a suitable solvent. Patents for the synthesis of 3-bromo-4-hydroxybenzaldehyde confirm this approach. google.com

Second Halogenation (Chlorination) : Following the synthesis of 3-bromo-4-hydroxybenzaldehyde, a subsequent chlorination step would be performed. The existing substituents—the activating hydroxyl group, the deactivating aldehyde group, and the deactivating bromo group—would direct the incoming chlorine electrophile. The hydroxyl group directs to position 5 (ortho), while the aldehyde (meta-directing) and bromo group (ortho-, para-) also favor substitution at this position, making the reaction highly regioselective for the formation of this compound.

This step-wise approach ensures a controlled synthesis of the desired polysubstituted product, leveraging the directing effects of the functional groups on the aromatic ring.

Applications in Research: A Focus on Medicinal Chemistry

The potential applications of this compound as a chemical intermediate are significant, particularly in the synthesis of biologically active compounds. Although specific studies using this exact molecule are sparse, its utility can be inferred from research on its isomer, 3-bromo-5-chloro-2-hydroxybenzaldehyde (3-bromo-5-chlorosalicylaldehyde).

A key application for such molecules is in the synthesis of Schiff bases and their derivatives, like hydrazones, which are a class of compounds known for a wide range of pharmacological activities.

Case Study: Synthesis of Antimicrobial Hydrazone Compounds

In a relevant study, researchers synthesized a series of novel hydrazone compounds starting from the isomeric 3-bromo-5-chloro-2-hydroxybenzaldehyde. researchgate.net The synthesis involved a condensation reaction between the aldehyde and various benzohydrazides.

Reaction : The aldehyde group of the halogenated hydroxybenzaldehyde reacts with the terminal amine group of a hydrazide to form a hydrazone, characterized by a C=N-N-C linkage.

Findings : The resulting compounds, such as N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide, were characterized and evaluated for their antimicrobial activity. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXSHQWMYYQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395583 | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-76-9 | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-CHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Chloro 4 Hydroxybenzaldehyde and Analogues

Direct Halogenation Approaches

Direct halogenation of phenolic aldehydes is a primary route for synthesizing halogenated derivatives. This approach leverages the principles of electrophilic aromatic substitution, where the existing substituents on the benzene (B151609) ring direct the position of incoming halogens.

Bromination and Chlorination Strategies from Hydroxybenzaldehyde Precursors

The synthesis often commences with a readily available precursor, 4-hydroxybenzaldehyde (B117250). The strong activating and ortho, para-directing effect of the hydroxyl group facilitates the introduction of halogens at the positions adjacent to it.

Bromination: The bromination of 4-hydroxybenzaldehyde can be achieved using various brominating agents. A common laboratory and industrial method involves treating 4-hydroxybenzaldehyde with molecular bromine (Br₂) in a suitable solvent. google.comgoogle.com To improve yields and simplify the process, modifications have been developed. One such method involves the use of bromine in the presence of hydrogen peroxide and sulfuric acid, which allows for a more efficient reaction at a specific molar ratio. google.com Another approach employs a solution of bromine in a chloromethane (B1201357) solvent, sometimes with a cosolvent like ethyl acetate (B1210297) to enhance solubility, followed by neutralization and distillation to recover the product. google.com For the synthesis of di-halogenated analogues like 3,5-dibromo-4-hydroxybenzaldehyde, reagents such as N-bromosuccinimide (NBS) can be employed, yielding the desired product in high purity. acs.org

Chlorination: Following bromination, or by starting with a chlorinated precursor, the second halogen can be introduced. The synthesis of 3-bromo-5-chloro-4-hydroxybenzaldehyde typically involves a sequential halogenation process. Starting with 3-bromo-4-hydroxybenzaldehyde (B1265673), subsequent chlorination can be performed. Conversely, starting with 3-chloro-4-hydroxybenzaldehyde (B1581250) allows for subsequent bromination. The choice of sequence can depend on the relative reactivity and the desired control over the reaction.

The table below summarizes findings from various synthetic methods for the bromination of 4-hydroxybenzaldehyde.

| Precursor | Brominating Agent & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Br₂ in Chloroform at 0°C | 3-Bromo-4-hydroxybenzaldehyde | 65-75% | google.com |

| 4-Hydroxybenzaldehyde | Br₂, H₂O, H₂SO₄, H₂O₂ at 0°C | 3-Bromo-4-hydroxybenzaldehyde | 86-88% | google.com |

| 4-Hydroxybenzaldehyde | Br₂ in CHCl₃/Ethyl Acetate, 20-25°C | 3-Bromo-4-hydroxybenzaldehyde | 81% | google.com |

| 4-Hydroxybenzaldehyde | N-Bromosuccinimide (NBS) | 3,5-Dibromo-4-hydroxybenzaldehyde | 91% | acs.org |

Considerations for Regioselectivity in Halogenation

Regioselectivity—the control of where substituents add to the aromatic ring—is a critical factor in the synthesis of this compound. The substitution pattern is governed by the electronic properties of the functional groups already present on the precursor, 4-hydroxybenzaldehyde.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director. Its lone pairs of electrons donate electron density into the benzene ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring through resonance and inductive effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta position.

In 4-hydroxybenzaldehyde, these two groups are para to each other. The directing effects of the hydroxyl group overwhelmingly dominate the deactivating effects of the aldehyde group. Therefore, electrophilic substitution (halogenation) occurs at the positions ortho to the hydroxyl group, which are positions 3 and 5. This strong directing influence ensures that the halogens are introduced specifically at these sites, leading to the desired 3,5-disubstituted pattern. chemicalforums.com

Alternative Synthetic Pathways

Beyond direct halogenation, other synthetic routes have been explored to produce halogenated phenolic aldehydes. These methods may offer advantages in terms of starting material availability, scalability, or the ability to bypass challenges associated with direct halogenation.

Oxidative Cleavage and Halogenation Routes, including Ozonation Processes

Oxidative cleavage is a powerful synthetic tool that breaks carbon-carbon bonds to form carbonyl compounds. numberanalytics.commasterorganicchemistry.com This strategy can be applied to the synthesis of aromatic aldehydes from more complex precursors. One documented method for producing this compound involves the ozonation of 2,6-dichlorophenol. biosynth.com In this process, the aromatic ring is cleaved by ozone, and subsequent chemical work-up steps lead to the formation of the aldehyde group. Halogenation can occur before or after the cleavage step to yield the final product.

Another related approach is the oxidation of a methyl group on a substituted cresol. For instance, halogenated p-cresol (B1678582) derivatives can be oxidized to form the corresponding halogenated p-hydroxybenzaldehydes. google.comepo.org While not a cleavage reaction, this oxidative transformation provides an alternative pathway to the aldehyde functionality from a different type of precursor.

Advanced Synthetic Transformations for Halogenated Phenolic Aldehydes

Modern organic synthesis offers sophisticated methods for constructing highly functionalized molecules. These advanced transformations can provide efficient and selective routes to halogenated phenolic aldehydes.

One such advanced strategy involves a two-step, one-pot reduction and cross-coupling procedure. acs.org This method uses a Weinreb amide precursor, which is first reduced to form a stable aluminum hemiaminal intermediate. This intermediate acts as a protected form of the aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent to introduce other substituents. For example, starting with 3,5-dibromo-N-methoxy-N-methylbenzamide, a double cross-coupling reaction can be performed to yield a disubstituted benzaldehyde (B42025). acs.org

Deformylative halogenation represents another modern approach, where an aldehyde is converted into an alkyl halide. nih.govorganic-chemistry.orgresearchgate.net While this reaction removes the aldehyde group, the underlying principles of using photoredox catalysis and radical intermediates are indicative of advanced methods being developed for the interconversion of functional groups on complex aromatic systems. These techniques offer mild conditions and high functional group tolerance, making them suitable for late-stage modifications of intricate molecules.

Catalytic Systems in the Synthesis of Halogenated Benzaldehydes

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental sustainability of chemical syntheses. Various catalytic systems have been developed for the preparation of halogenated benzaldehydes and their precursors.

Transition Metal Catalysis: Cobalt compounds are frequently used as catalysts in the oxidation of substituted p-cresols to produce 4-hydroxybenzaldehyde derivatives. google.comepo.org For example, the liquid-phase oxidation of p-cresol using a cobalt oxide (Co₃O₄) catalyst under air pressure can yield p-hydroxybenzaldehyde with high selectivity. capes.gov.br Similarly, supported catalysts using cobalt and copper on a titanium dioxide carrier have been employed for the oxidation of p-cresol under ambient pressure. researchgate.net Palladium catalysts are instrumental in modern cross-coupling reactions, such as those used in the synthesis of substituted benzaldehydes from Weinreb amides, enabling the formation of carbon-carbon bonds under mild conditions. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Dual catalytic systems, such as those combining cobalt and chromium, have been used for the allylation of aldehydes. dlut.edu.cn While not a direct synthesis of the target molecule, this demonstrates the application of photoredox catalysis in reactions involving aldehydes. Such systems can activate substrates under mild conditions, often using visible light as a clean energy source, and can be applied to various transformations, including halogenations. organic-chemistry.org

The table below provides examples of catalytic systems used in relevant syntheses.

| Reaction Type | Catalyst System | Precursor | Product | Reference |

|---|---|---|---|---|

| Oxidation | Cobalt (II) Chloride | 2,6-Dichloro-p-cresol | 3,5-Dichloro-4-hydroxybenzaldehyde | google.com |

| Oxidation | Insoluble Cobalt Oxide (Co₃O₄) | p-Cresol | p-Hydroxybenzaldehyde | capes.gov.br |

| Cross-Coupling | Palladium Catalyst | 3,5-Dibromo-N-methoxy-N-methylbenzamide | 3,5-Disubstituted Benzaldehyde | acs.org |

| Allylation | Dual Co/Cr Photoredox Catalysis | Aryl Aldehydes (e.g., with bromo group) | Homoallylic Alcohols | dlut.edu.cn |

Process Optimization and Scale-Up Considerations in this compound Synthesis

The industrial production of fine chemicals such as this compound requires a meticulous transition from laboratory-scale synthesis to large-scale manufacturing. This transition, known as scale-up, is underpinned by rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and consistent product quality. The synthesis of this specific di-halogenated benzaldehyde likely involves sequential or concurrent electrophilic halogenation of a phenolic precursor, reactions that present distinct challenges in terms of selectivity, reaction control, and safety.

Optimizing the synthesis of this compound involves a multi-faceted approach, focusing on key reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. These impurities could include isomers, unreacted starting materials, or poly-halogenated by-products.

Key parameters that require careful optimization include:

Reagent Stoichiometry and Addition: The precise control of the molar ratios of the substrate (e.g., 4-hydroxybenzaldehyde or a mono-halogenated precursor) to the chlorinating and brominating agents is critical. An excess of halogenating agents can lead to the formation of undesired by-products like 3,5-dibromo-4-hydroxybenzaldehyde. mt.com The strategy of reagent addition—whether all at once, in portions, or via slow continuous feed—can significantly impact selectivity and help manage the reaction exotherm.

Solvent Selection: The choice of solvent is crucial as it affects reagent solubility, reaction kinetics, and product selectivity (ortho vs. para substitution). rsc.org For the halogenation of phenols and their derivatives, solvents ranging from chlorinated hydrocarbons to polar aprotic solvents are often employed. rsc.orgciac.jl.cn The solvent also plays a role in the ease of product isolation; for instance, a solvent in which the product is sparingly soluble at lower temperatures can facilitate purification by crystallization.

Temperature Control: Electrophilic halogenation reactions are typically highly exothermic. semanticscholar.orgrsc.orgresearchgate.net Precise temperature control is paramount to prevent runaway reactions and to control selectivity, as side reactions often have different activation energies. Maintaining a consistent and optimal temperature profile is a primary challenge during scale-up.

Reaction Time: Optimization of the reaction duration is necessary to ensure complete conversion of the starting material without promoting the formation of degradation products or secondary by-products that can arise from prolonged exposure to the reaction conditions.

The transition from a laboratory flask to a multi-ton industrial reactor introduces significant engineering challenges. What works on a small scale may not be directly translatable due to changes in surface-area-to-volume ratios, heat transfer dynamics, and mixing efficiency.

Key scale-up considerations include:

Thermal Management and Safety: The exothermic nature of halogenation poses a significant safety risk on a large scale. tsijournals.com The reduced surface-area-to-volume ratio of large reactors makes heat dissipation less efficient, increasing the risk of thermal runaway. icheme.orgReaction calorimetry is an essential tool used to quantify the heat of reaction, determine the rate of heat release, and model the thermal behavior of the process under normal and failure scenarios (e.g., cooling system failure). mt.comtsijournals.comfauske.com This data is crucial for designing appropriate cooling systems, establishing safe operating limits, and developing emergency shutdown procedures. icheme.orgmt.com

| Parameter | Objective | Considerations for Scale-Up | Potential Issues |

|---|---|---|---|

| Reactant Molar Ratio | Maximize mono-halogenation selectivity; minimize poly-halogenation. | Requires precise dosing systems for large volumes. | Formation of by-products (e.g., 3,5-dibromo compounds), reducing yield and purity. mt.com |

| Solvent | Ensure reagent solubility, optimize reaction rate and selectivity, facilitate product isolation. | Solvent recovery and recycling become critical for cost and environmental reasons. Material compatibility with reactor and piping. | Poor selectivity, difficult product purification, potential for side reactions. rsc.org |

| Temperature | Control reaction kinetics to favor the desired product and ensure safety. | Heat removal is a major challenge due to lower surface-area-to-volume ratio in large reactors. icheme.org | Runaway reactions, increased by-product formation, product degradation. tsijournals.com |

| Addition Rate | Control reaction rate and manage heat generation. | Addition rate must be matched to the reactor's maximum heat removal capacity. icheme.org | Accumulation of unreacted reagents, leading to a potential for thermal runaway. tsijournals.com |

Mass Transfer and Mixing: Inefficient mixing in large reactors can create localized regions of high reagent concentration ("hot spots"), leading to poor selectivity and the formation of unwanted by-products. The design of the reactor, including the type of agitator and the presence of baffles, is critical to ensure homogeneity of the reaction mixture.

Materials of Construction: Halogenating agents like elemental bromine and chlorine, as well as the hydrogen halide by-products (HBr and HCl), are highly corrosive. semanticscholar.orgrsc.org Industrial reactors, piping, and instrumentation must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized metal alloys, to ensure the integrity of the equipment and prevent product contamination.

Downstream Processing: The isolation and purification of the final product on a large scale must be efficient and scalable. This involves developing robust procedures for crystallization, filtration, washing, and drying. google.com The management of waste streams, including the neutralization and disposal of acidic and halogenated by-products, is a critical environmental and economic consideration. ganeshremedies.com

| Aspect | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety (Thermal Risk) | High risk of thermal runaway due to poor heat transfer in large volumes. icheme.org | Excellent heat transfer minimizes risk, making the process inherently safer. rsc.orgsoftecks.in |

| Selectivity & Yield | Can be compromised by poor mixing and temperature gradients. | Precise control over stoichiometry, temperature, and residence time leads to higher selectivity and yield. rsc.org |

| Scalability | Complex; requires significant redesign of reactors and cooling systems. | Simpler scale-up by operating the system for longer durations ("scaling out") or using parallel reactors. softecks.in |

| Handling of Hazardous Reagents | Large quantities are stored and used in the reactor. | Only small quantities are reacting at any moment, reducing potential for exposure. researchgate.netnih.gov |

Chemical Transformations and Derivatization of 3 Bromo 5 Chloro 4 Hydroxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a key site for nucleophilic addition and condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by nucleophiles, including hydride ions from reducing agents and carbanions from organometallic reagents.

Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) serve as a source of hydride ions (H⁻). masterorganicchemistry.com The nucleophilic hydride attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically from the solvent, yields the corresponding primary alcohol, (3-bromo-5-chloro-4-hydroxyphenyl)methanol. masterorganicchemistry.com This transformation is a standard method for converting aromatic aldehydes to benzyl (B1604629) alcohols.

Organometallic Addition: Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. libretexts.org An intermediate magnesium alkoxide salt is formed, which upon acidic workup, is protonated to yield a secondary alcohol. For example, the reaction of 3-Bromo-5-chloro-4-hydroxybenzaldehyde with methylmagnesium bromide would produce 1-(3-bromo-5-chloro-4-hydroxyphenyl)ethanol.

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent Type | Specific Reagent | Product Class |

|---|---|---|

| Hydride Reducing Agent | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Organometallic Reagent | Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol |

One of the most significant applications of this compound is its use as a building block for Schiff bases (also known as imines). These compounds are formed through a condensation reaction between the aldehyde and a primary amine, typically under reflux conditions. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group).

Substituted benzaldehydes are frequently used to synthesize Schiff base ligands, which can then form stable complexes with various metal ions. For instance, hydrazones, a class of compounds similar to Schiff bases, have been synthesized by reacting 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with hydrazides like 2-methoxybenzohydrazide. nih.gov This reaction underscores the utility of halogenated hydroxybenzaldehydes in creating complex ligands for coordination chemistry.

Table 2: Schiff Base Formation via Condensation

| Reactant | Product Type | Key Functional Group Formed |

|---|---|---|

| Primary Amines (R-NH₂) | Schiff Base (Imine) | Azomethine (-C=N-) |

| Hydrazides (R-CONHNH₂) | Hydrazone | Hydrazone (-C=N-NH-C=O) |

Beyond Grignard additions, the aldehyde functionality allows for other important carbon-carbon bond-forming reactions, expanding its synthetic utility.

Wittig Reaction: This reaction provides a reliable method for synthesizing alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR. The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. sciepub.com Applying this to this compound could produce a variety of substituted styrenes.

Aldol (B89426) Condensation: In the presence of a base or acid, an aldehyde with α-hydrogens can react with another carbonyl compound (or itself) in an aldol condensation. magritek.com While this compound has no α-hydrogens and cannot form an enolate itself, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation. For example, it could react with a ketone like acetone (B3395972) in the presence of a base to form an α,β-unsaturated carbonyl compound after dehydration. magritek.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another reactive center, primarily engaging in reactions like esterification, etherification, and serving as a coordination site for metal ions.

The hydroxyl group can be converted into esters and ethers, a common strategy for protecting the group or modifying the molecule's properties.

Esterification: The phenolic hydroxyl can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or base.

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the phenoxide ion (formed by deprotonating the hydroxyl group with a base) acts as a nucleophile and attacks an alkyl halide. The formation of ethers from phenolic aldehydes has been demonstrated in reductive etherification processes catalyzed by various metal complexes. osti.gov

The phenolic hydroxyl group plays a crucial role in the coordination chemistry of ligands derived from this compound. While the aldehyde itself can coordinate to metals, it is more commonly used to first synthesize a Schiff base ligand. bohrium.com In these ligands, the deprotonated phenolic oxygen acts as one of the donor atoms to bind a central metal ion.

Organotin(IV) complexes are a well-studied class of compounds formed from such ligands. bohrium.comresearchgate.netfigshare.com Typically, a Schiff base is prepared from the substituted hydroxybenzaldehyde, and this ligand then reacts with an organotin(IV) precursor, such as a diorganotin(IV) dichloride or triorganotin(IV) chloride. rsc.org Spectroscopic studies of these complexes often show that the Schiff base ligand coordinates to the tin atom in a tridentate fashion through the phenolic oxygen, the azomethine nitrogen, and another donor atom from the amine portion of the ligand. figshare.com This coordination results in stable, often penta-coordinated, organotin(IV) complexes. figshare.com

Table 3: Representative Organotin(IV) Complexes from Schiff Base Ligands

| Organotin(IV) Precursor | Ligand Type | Coordination Atoms | Resulting Geometry around Tin |

|---|---|---|---|

| Diorganotin(IV) dichlorides (R₂SnCl₂) | Schiff Base | Phenolic-O, Azomethine-N, Enolic-O | Penta-coordinated |

| Triorganotin(IV) chlorides (R₃SnCl) | Schiff Base | Phenolic-O, Azomethine-N | Trigonal bipyramidal |

Electrophilic Aromatic Substitution on the Halogenated Phenolic Ring

The substitution pattern of this compound presents a complex scenario for electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The reactivity of the benzene (B151609) ring is governed by the interplay of the electronic effects of the four substituents: a hydroxyl group, a bromine atom, a chlorine atom, and a formyl (aldehyde) group.

The directing influence of the substituents on the aromatic ring dictates the position of any incoming electrophile. The effects of the individual groups are well-established:

Hydroxyl (-OH) group: This group is a powerful activating substituent and a strong ortho, para-director. It increases the electron density of the aromatic ring through a strong positive mesomeric effect (+M), making the ring more susceptible to electrophilic attack.

Bromo (-Br) and Chloro (-Cl) groups: Halogens are deactivating substituents due to their negative inductive effect (-I), which withdraws electron density from the ring. However, they are ortho, para-directors because of a competing, albeit weaker, positive mesomeric effect (+M) involving their lone pairs of electrons.

Formyl (-CHO) group: The aldehyde group is a deactivating substituent and a meta-director. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M).

In this compound, these effects are in competition. The powerful activating and ortho, para-directing hydroxyl group at position 4 is the dominant influence. The positions ortho to the hydroxyl group (positions 3 and 5) are already occupied by the bromo and chloro substituents. The position para to the hydroxyl group is occupied by the formyl group.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| -OH | 4 | +M > -I | Activating | Ortho, Para |

| -Br | 3 | +M < -I | Deactivating | Ortho, Para |

| -Cl | 5 | +M < -I | Deactivating | Ortho, Para |

| -CHO | 1 | -M, -I | Deactivating | Meta |

Data compiled from established principles of organic chemistry.

While the principles of electrophilic aromatic substitution provide a theoretical framework for the reactivity of this compound, specific examples of controlled introduction of additional functionalities onto the aromatic ring through reactions like nitration, sulfonation, or further halogenation are not extensively documented in scientific literature. For instance, studies on the nitration of other substituted hydroxybenzaldehydes demonstrate that the position of the incoming nitro group is carefully controlled by the existing substituents. rsc.orgsemanticscholar.org However, for the specific 3-bromo-5-chloro substitution pattern, empirical data on such transformations is scarce. The significant deactivation of the available positions on the ring likely makes such substitutions synthetically challenging.

Synthesis and Characterization of Novel Derivatives from this compound

This compound serves as a versatile precursor for the synthesis of more complex molecules, primarily through reactions involving its aldehyde functional group. Two common and important classes of derivatives synthesized from aromatic aldehydes are Schiff bases and chalcones.

Schiff Bases: These compounds, also known as imines, are formed through the condensation reaction of an aldehyde with a primary amine. internationaljournalcorner.comsemanticscholar.org The reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration. This transformation is a widely used method for creating carbon-nitrogen double bonds. science.gov

Chalcones: Chalcones are bi-aromatic ketones that belong to the flavonoid family of molecules. chemrevlett.com They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone. rjlbpcs.comresearchgate.net The reaction creates a characteristic three-carbon α,β-unsaturated carbonyl system that links the two aromatic rings. chemrevlett.com

While this compound is a suitable starting material for these synthetic pathways, detailed reports on the synthesis and full characterization (e.g., NMR, IR, Mass Spectrometry) of specific novel Schiff base or chalcone (B49325) derivatives originating from it are not widely available in the surveyed literature. General protocols for these syntheses are well-established. nih.govorientjchem.org

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reactant | Functional Group Involved | Product Class |

| Schiff Base Formation | Primary Amine (R-NH₂) | Aldehyde | Schiff Base (Imine) |

| Claisen-Schmidt Condensation | Acetophenone derivative | Aldehyde | Chalcone |

This table represents synthetically plausible reactions based on the known reactivity of the aldehyde functional group.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 3 Bromo 5 Chloro 4 Hydroxybenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while specialized NMR techniques like ¹¹⁹Sn NMR are employed for characterizing organometallic derivatives.

¹H NMR: In the ¹H NMR spectrum of a 3,5-disubstituted-4-hydroxybenzaldehyde, the aromatic region typically displays two singlets (or two doublets with a small meta-coupling constant) corresponding to the protons at the C2 and C6 positions of the benzene (B151609) ring. The aldehyde proton (-CHO) characteristically appears as a singlet far downfield, generally in the range of δ 9.7-10.0 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield (typically δ 190-200 ppm). The aromatic carbons show distinct signals based on their electronic environment, influenced by the electron-withdrawing effects of the halogen and aldehyde groups and the electron-donating effect of the hydroxyl group.

¹¹⁹Sn NMR: In studies involving organotin(IV) complexes derived from halogenated hydroxybenzaldehydes, ¹¹⁹Sn NMR spectroscopy is invaluable. For instance, in complexes formed from 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone, the ¹¹⁹Sn chemical shifts can confirm the coordination number of the tin atom. tandfonline.com A five-coordinate geometry around the tin(IV) center is often indicated by the observed chemical shifts in the resulting complexes. tandfonline.com

Table 1: Representative NMR Data for Substituted Benzaldehyde (B42025) Derivatives Interactive table available in the digital version.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.7 - 10.0 | Singlet |

| ¹H | Aromatic (Ar-H) | 6.9 - 8.0 | Splitting pattern depends on substitution |

| ¹H | Phenolic (-OH) | Variable | Broad singlet |

| ¹³C | Aldehyde (C=O) | 190 - 200 | |

| ¹³C | Aromatic (C-OH) | 155 - 165 | |

| ¹³C | Aromatic (C-Br, C-Cl) | 110 - 130 |

Vibrational Spectroscopy (FT-IR, UV–vis) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-vis) spectroscopy, is essential for identifying functional groups and investigating electronic transitions within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its isomers reveals characteristic absorption bands. A broad band typically observed around 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding in the solid state. researchgate.net The sharp, strong absorption band corresponding to the C=O stretch of the aldehyde group is prominent, typically appearing in the region of 1660-1680 cm⁻¹. researchgate.net Other key vibrations include C-H stretching of the aromatic ring and aldehyde, C-C stretching within the aromatic ring, and vibrations corresponding to the C-Br and C-Cl bonds at lower frequencies.

UV-Vis Spectroscopy: The UV-vis spectrum provides insights into the electronic structure. Substituted benzaldehydes typically exhibit two main absorption bands corresponding to π→π* and n→π* electronic transitions. Theoretical and experimental studies on related compounds like 5-Bromo-2-Hydroxybenzaldehyde show absorption maxima that can be influenced by solvent polarity. researchgate.net The analysis of electronic transitions, often aided by Time-Dependent Density Functional Theory (TD-DFT) calculations, helps to understand the electronic properties and conjugation within the molecule. researchgate.netresearchgate.net

Table 2: Key Vibrational and Electronic Spectroscopic Data Interactive table available in the digital version.

| Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| FT-IR | O-H Stretch (phenolic) | 3200 - 3400 |

| FT-IR | C=O Stretch (aldehyde) | 1660 - 1680 |

| FT-IR | C=C Stretch (aromatic) | 1450 - 1600 |

| UV-Vis | π→π* transition | ~250 - 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₄BrClO₂), the molecular weight is approximately 235.46 g/mol . sigmaaldrich.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak ([M]⁺). A crucial feature for this compound is the isotopic pattern of the molecular ion peak, which will be complex and characteristic due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks at M, M+2, and M+4, whose relative intensities are a definitive indicator of the presence of one bromine and one chlorine atom.

Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical ([M-H]⁺): Formation of a stable benzoyl cation is a common fragmentation step for benzaldehydes. docbrown.info

Loss of the formyl group ([M-CHO]⁺): Cleavage of the aldehyde group to yield a substituted phenyl cation. docbrown.info

Loss of carbon monoxide ([M-CO]): Rearrangement followed by the loss of CO is also a possible pathway. docbrown.info

The fragmentation pattern will be further influenced by the halogen and hydroxyl substituents on the aromatic ring.

Table 3: Expected Key Ions in the Mass Spectrum of this compound Interactive table available in the digital version.

| Ion | Description | Approximate m/z |

|---|---|---|

| [C₇H₄BrClO₂]⁺ | Molecular Ion ([M]⁺) | 234/236/238 |

| [C₇H₃BrClO₂]⁺ | Loss of H radical ([M-1]⁺) | 233/235/237 |

Note: m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The full spectrum will show clusters reflecting all isotopic combinations.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and three-dimensional arrangement. While the specific crystal structure for this compound is not detailed in the provided context, extensive studies on its derivatives and closely related isomers offer significant insights into its expected solid-state architecture.

For instance, the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, a derivative of an isomer, reveals a nearly planar molecular conformation stabilized by an intramolecular O—H···N hydrogen bond. nih.gov In the crystal lattice, molecules are linked into chains by intermolecular C—H···O hydrogen bonds and further connected by aromatic π–π stacking interactions. nih.gov Similarly, the structure of 3,5-Dibromo-2-hydroxybenzaldehyde shows that molecules are linked by intermolecular O—H···O hydrogen bonds and exhibit weak π–π stacking interactions, which contribute to the stabilization of the crystal structure. researchgate.net

These studies highlight the critical role of hydrogen bonding (involving the hydroxyl and aldehyde/derivative groups) and π–π stacking (between aromatic rings) in dictating the supramolecular assembly and crystal packing of these compounds.

Table 4: Representative Crystallographic Data for a Related Compound (3,5-Dibromo-2-hydroxybenzaldehyde) Interactive table available in the digital version.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.474 |

| b (Å) | 14.025 |

| c (Å) | 7.531 |

| β (°) | 103.212 |

| Key Interactions | O—H···O Hydrogen Bonding, π–π stacking |

Source: Fan et al., 2008 researchgate.net

Computational Chemistry Approaches for Conformational Analysis and Spectroscopic Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. It allows for the prediction of molecular properties, conformational analysis, and the simulation of spectra.

Studies on related molecules like 5-Bromo-2-Hydroxybenzaldehyde and 3-Chloro-4-hydroxybenzaldehyde (B1581250) demonstrate the power of this approach. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can be used to:

Optimize Molecular Geometry: Determine the most stable conformation (e.g., the orientation of the aldehyde and hydroxyl groups) and calculate geometric parameters like bond lengths and angles.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that show good agreement with experimental FT-IR spectra, aiding in the precise assignment of observed bands. researchgate.net

Simulate Electronic Spectra: Use Time-Dependent DFT (TD-DFT) to predict UV-vis absorption wavelengths and oscillator strengths, helping to interpret electronic transitions. researchgate.net

Analyze Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic properties, reactivity, and charge transfer characteristics.

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

These computational methods provide a deeper understanding of the structure-property relationships that cannot be obtained from experimental data alone.

Research on Biological and Pharmacological Activities of 3 Bromo 5 Chloro 4 Hydroxybenzaldehyde and Its Analogues

Antimicrobial Activity Studies of Related Halogenated Benzaldehyde (B42025) Compounds

Halogenated aromatic aldehydes, particularly substituted salicylaldehydes (2-hydroxybenzaldehydes), have demonstrated significant antimicrobial properties. The introduction of halogen atoms to the benzaldehyde ring is a critical factor in enhancing this activity.

Systematic studies have revealed that halogenated salicylaldehydes are potent antibacterial agents. researchgate.netnih.gov While unsubstituted benzaldehyde and salicylaldehyde (B1680747) show minimal activity, the addition of halogens dramatically increases their efficacy. researchgate.netnih.gov For instance, a comprehensive survey of 23 different substituted aromatic aldehydes showed that halogenated variants displayed highly potent activity against a panel of bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus epidermidis. researchgate.netnih.gov

Derivatives of halogenated benzaldehydes have also been synthesized and evaluated. A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold were tested against various bacterial strains. nih.gov One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was found to be the most active compound against both methicillin-sensitive (Staphylococcus aureus) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed excellent activity against Mycobacterium kansasii with MIC values between 1 and 4 µmol/L. nih.gov

The table below summarizes the antibacterial activity of selected halogenated salicylaldehyde derivatives.

| Compound/Derivative | Bacterial Strain(s) | Activity Measure | Result | Source |

|---|---|---|---|---|

| General Halogenated Salicylaldehydes | Bacillus cereus, Escherichia coli, Staphylococcus epidermidis, Pseudomonas aeruginosa | Inhibition Zone Diameter | Up to 49 mm | researchgate.netnih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA & MRSA) | MIC | 15.62-31.25 µmol/L | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | MIC | 1-4 µmol/L | nih.gov |

The same structural features that confer antibacterial activity also contribute to the antifungal properties of halogenated benzaldehydes. Studies have shown these compounds to be effective against various fungal species. In a broad screening, halogenated salicylaldehydes demonstrated potent activity against fungi such as Aspergillus niger and Candida albicans, producing significant zones of inhibition. researchgate.netnih.gov In contrast, sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde exhibited almost no antifungal potency, suggesting that the core halogenated salicylaldehyde structure is key to this activity. nih.gov Further research into salicylaldehyde hydrazones and hydrazides has identified them as potent inhibitors of fungal growth with low toxicity to mammalian cells, marking them as promising candidates for future antifungal therapeutic development. nih.gov

Anticancer and Cytotoxicity Investigations of Derivatives

The cytotoxic potential of halogenated benzaldehydes and their derivatives against various cancer cell lines has been a significant area of research. These investigations have explored not only the direct cytotoxic effects but also the underlying cellular mechanisms.

Derivatives of halogenated salicylaldehydes have shown considerable promise as anticancer agents. In one study, ruthenium (II) complexes were synthesized using various halogen-substituted salicylaldehyde ligands, including 3-bromo-5-chlorosalicylaldehyde. rsc.orgresearchgate.net These complexes were tested for their cytotoxic potential against several human cancer cell lines. The complex containing the 3-bromo-5-chlorosalicylaldehyde ligand, {Δ/Λ-[Ru(bpy)₂(3-Br-5-Cl-sal)]BF₄}, exhibited significant cytotoxicity with IC₅₀ values of 2.3 ± 0.2 µM against lung cancer cells (A549), 1.5 ± 0.2 µM against ovarian cancer cells (CH1), and 0.8 ± 0.1 µM against colon cancer cells (SW480). rsc.org Notably, it showed lower toxicity towards non-cancerous human embryonic kidney cells (HEK293T), with an IC₅₀ value of 1.6 ± 0.5 µM. rsc.org

In another study, novel benzofuran (B130515) analogues bearing a 4-bromo/chloro benzoyl moiety were synthesized and screened for their in vitro anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net A derivative substituted with 2-(trifluoromethyl)benzyl showed outstanding activity against both cell lines, with IC₅₀ values of 40.42 ± 3.42 nM (A-549) and 29.12 ± 1.69 nM (HeLa), which were comparable to the standard drug doxorubicin. researchgate.net

The table below presents the IC₅₀ values for selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| {Δ/Λ-[Ru(bpy)₂(3-Br-5-Cl-sal)]BF₄} | A549 | Lung Carcinoma | 2.3 ± 0.2 µM | rsc.org |

| CH1 | Ovarian Cancer | 1.5 ± 0.2 µM | rsc.org | |

| SW480 | Colon Adenocarcinoma | 0.8 ± 0.1 µM | rsc.org | |

| Benzofuran-triazole analogue with bromo-benzoyl and 2-(trifluoromethyl)benzyl substitution | A-549 | Lung Carcinoma | 40.42 ± 3.42 nM | researchgate.net |

| HeLa | Cervical Cancer | 29.12 ± 1.69 nM | researchgate.net |

Investigations into the mechanism of action of these cytotoxic compounds have revealed their ability to induce programmed cell death, or apoptosis. The ruthenium (II) complexes with halogenated salicylaldehyde ligands were found to induce cell cycle arrest in the G0/G1 phase. rsc.orgresearchgate.net Furthermore, treatment of A549 cells with these complexes led to morphological changes consistent with apoptosis. rsc.org Specifically, the complexes bearing bromine atoms were capable of provoking an increase in intracellular reactive oxygen species (ROS) and causing mitochondrial dysfunction, key events in the apoptotic cascade. rsc.orgresearchgate.net

Similarly, studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate confirmed their ability to induce apoptosis in a caspase-dependent manner. nih.gov Treatment of HepG2 (liver cancer) and A549 (lung cancer) cells with a chlorinated derivative significantly increased the activity of caspase 3/7, central executioner enzymes in the apoptotic pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The relationship between the chemical structure of these halogenated benzaldehydes and their biological activity is a crucial aspect of the research. For both antimicrobial and anticancer effects, the presence, number, and type of halogen substituents on the aromatic ring play a pivotal role.

For antimicrobial activity, it is clearly established that substituents are required for high potency, as unsubstituted salicylaldehyde has minimal effect. researchgate.netnih.gov Halogenation, in particular, dramatically enhances activity, although the effects can vary between different microbial species. researchgate.netnih.gov

In the context of anticancer activity, a clearer structure-activity relationship has emerged from studies on metal complexes and other derivatives.

Number of Halogens: Dihalogenated ligands confer enhanced cytotoxicity to the Ru(II) complexes compared to their monohalogenated counterparts. rsc.orgresearchgate.net

Type of Halogen: Bromine appears to be a key determinant of cytotoxicity. In the series of Ru(II) complexes, the bromine-containing derivatives were more cytotoxic than the chlorine-containing ones. rsc.orgresearchgate.net This finding is supported by research on benzofuran derivatives, which also confirmed that the introduction of bromine into the structure increases cytotoxic potential more effectively than chlorine. nih.gov

Substituent Position: The position of substituents on the aromatic ring is also critical for biological activity, although this has been explored more in derivatives than the parent aldehydes themselves. nih.gov

Impact of Halogen Substitution Patterns on Bioactivity

The presence, type, and position of halogen atoms on the benzaldehyde scaffold are critical determinants of the molecule's bioactivity. Halogens like bromine and chlorine modify the electronic and steric properties of the aromatic ring, which in turn affects lipophilicity, membrane permeability, and the ability to form specific interactions with biological targets. drugdesign.orgmdpi.com

Studies on various halogenated compounds demonstrate that these substitutions can profoundly influence pharmacological effects. For instance, the introduction of a chlorine atom to kynurenic acid, a glycine (B1666218) antagonist, resulted in a 70-fold increase in potency. drugdesign.org The nature of the halogen atom itself is also crucial. In a series of halogen-substituted benzaldehyde thiosemicarbazones studied for their corrosion inhibition properties—a process involving surface interaction and binding—the efficiency followed the order of Br > Cl > F > H. This suggests that the larger, more polarizable bromine atom can lead to stronger interactions.

| Halogen Substitution Feature | Observed Impact on Bioactivity | Potential Mechanism of Action | Reference Example |

|---|---|---|---|

| Type of Halogen (e.g., Br vs. Cl) | Modulates the potency of the compound. Generally, increased size and polarizability (I > Br > Cl > F) can lead to stronger interactions. | Alters electronic properties (electronegativity, polarizability) and van der Waals interactions with target sites. Can form halogen bonds. | Glycine antagonists, where iodine and chlorine substitutions dramatically increased potency. drugdesign.org |

| Position of Halogen (ortho, meta, para) | Affects steric hindrance and accessibility of other functional groups, influencing reaction rates and binding affinity. | Ortho-substituents can sterically hinder reactions at adjacent functional groups or force a specific conformation for receptor binding. | Oxidation of halobenzaldehydes by aldehyde dehydrogenase is significantly slower for ortho-isomers compared to para-isomers. nih.gov |

| Number of Halogens | Can increase lipophilicity and alter the electronic nature of the aromatic ring, potentially enhancing membrane permeability and target binding. | Multiple electron-withdrawing halogens can increase the electrophilicity of the aromatic ring or other functional groups. | Dichlorinated and trichlorinated phenols often exhibit different biological activities compared to their monochlorinated counterparts. |

Role of the Aldehyde and Hydroxyl Groups in Pharmacological Profiles

The aldehyde (-CHO) and hydroxyl (-OH) groups are fundamental to the pharmacological profiles of 3-Bromo-5-chloro-4-hydroxybenzaldehyde and its analogues. ontosight.ai These functional groups are common pharmacophores that participate in a variety of interactions with biological molecules.

The hydroxyl group is a key player in forming hydrogen bonds with amino acid residues in enzyme active sites or receptors. acs.org This interaction is often crucial for the affinity and specificity of a drug molecule. Furthermore, the phenolic hydroxyl group is a well-known antioxidant feature. It can donate a hydrogen atom to neutralize free radicals, a mechanism central to the antioxidant and cytoprotective effects observed in many phenolic compounds, including bromophenols. nih.govoup.comnih.gov The antioxidant activity of hydroxybenzaldehydes is strongly related to their structure and the substitution pattern on the aromatic ring. researchgate.netnih.gov For instance, the analogue 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) has demonstrated significant antioxidant and anti-inflammatory activities, protecting cells from oxidative damage. nih.govfrontiersin.orgresearchgate.netmdpi.com

| Functional Group | Contribution to Pharmacological Profile | Mechanism of Interaction | Observed Biological Activities |

|---|---|---|---|

| Hydroxyl (-OH) | Acts as a hydrogen bond donor, crucial for receptor/enzyme binding. Confers antioxidant properties. | Forms hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine). Donates a hydrogen atom to scavenge free radicals. | Antioxidant, anti-inflammatory, cytoprotective effects. nih.govnih.gov |

| Aldehyde (-CHO) | Acts as a reactive center for binding to proteins. Can act as a hydrogen bond acceptor. | Forms reversible Schiff bases with amine groups (e.g., lysine (B10760008) residues) on proteins. Participates in dipole-dipole interactions. | Enzyme inhibition, antimicrobial activity, modulation of membrane permeability. acs.orgnih.govnih.gov |

Enzyme Inhibition and Receptor Binding Studies

The specific arrangement of functional groups and halogen substituents in this compound and its analogues makes them interesting candidates for enzyme inhibition and receptor binding.

Research on substituted benzaldehydes has identified them as effective inhibitors of various enzymes. A notable example is tyrosinase , a key enzyme in melanin (B1238610) synthesis. Studies have shown that benzaldehyde and its 4-substituted derivatives act as competitive or noncompetitive inhibitors of mushroom tyrosinase. acs.orgnih.govacs.orgresearchgate.net For instance, 4-bromobenzaldehyde (B125591) and 4-chlorobenzaldehyde (B46862) were found to inhibit tyrosinase with IC50 values of 114 μM and 175 μM, respectively. nih.gov The inhibitory mechanism is thought to involve the aldehyde group forming a Schiff base with an amino group in the enzyme's active site, or the substituted aromatic ring acting as a hydrophobic cover on the catalytic center. acs.orgnih.gov

Analogues of hydroxybenzaldehyde have also been investigated as cholinesterase inhibitors , which are relevant for the treatment of Alzheimer's disease. nih.govnih.gov Series of difunctionalized 4-hydroxybenzaldehyde (B117250) derivatives and substituted benzylidene derivatives have shown potent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.org Molecular docking studies suggest these compounds can interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

While specific receptor binding studies for this compound are not widely documented, research on halogenated aromatic compounds provides insights into potential interactions. Halogen atoms can participate in halogen bonding , a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor's binding pocket, which can significantly contribute to binding affinity. acs.org The analogue 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to exert its protective effects by modulating signaling pathways such as the Akt-PGC1α-Sirt3 and Nrf2/HO-1 pathways, indicating interaction with upstream protein kinases or receptors. nih.govfrontiersin.org

| Enzyme/Target | Inhibitor Analogue Example | Inhibition Data (IC50 / KI) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Mushroom Tyrosinase | Benzaldehyde | IC50: 31.0 μM | Partial Noncompetitive | nih.gov |

| Mushroom Tyrosinase | 4-Bromobenzaldehyde | IC50: 114 μM | Partial Noncompetitive | nih.gov |

| Mushroom Tyrosinase | 4-Chlorobenzaldehyde | IC50: 175 μM | Partial Noncompetitive | nih.gov |

| Mushroom Tyrosinase | Cuminaldehyde (4-isopropylbenzaldehyde) | KI: 9 μM | Competitive | acs.orgacs.org |

| Acetylcholinesterase (AChE) | Substituted Benzylidene Derivative (IND-30) | IC50: 4.16 μM | Not specified | researchgate.net |

| Butyrylcholinesterase (BChE) | Benzimidazole-based Benzaldehyde Derivative | IC50 values from 0.080 μM to 25.80 μM | Not specified | nih.gov |

Applications in Medicinal Chemistry Research

Role as an Intermediate in the Synthesis of Pharmaceutical Compounds

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The aldehyde group is highly reactive and can participate in numerous chemical transformations, such as Schiff base formation, Wittig reactions, and various condensations, to build larger molecular frameworks. The bromine and chlorine atoms on the aromatic ring of 3-Bromo-5-chloro-4-hydroxybenzaldehyde can serve as handles for cross-coupling reactions (e.g., Suzuki or Heck couplings), allowing for the introduction of further molecular complexity. The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers, further expanding its synthetic utility.

While one chemical supplier notes that this compound is a phenolic compound that has been utilized in the synthesis of new drugs, specific examples of marketed pharmaceuticals or clinical candidates derived directly from this starting material are not readily found in a review of scientific databases and patent literature. biosynth.com Its structural similarity to other halogenated hydroxybenzaldehydes suggests its potential as a precursor for compounds in various research areas, but explicit pathways to established pharmaceutical agents are not detailed.

Development of Novel Therapeutic Agents Based on the this compound Scaffold

A chemical scaffold refers to the core structure of a molecule upon which various functional groups are appended to create a library of related compounds. These libraries are then screened for biological activity to identify potential new drugs. The this compound structure, with its distinct pattern of electron-withdrawing halogens and an electron-donating hydroxyl group, presents a unique scaffold for medicinal chemistry exploration.

Despite this potential, a comprehensive search of research literature did not yield studies focused on the systematic development of novel therapeutic agents based on this specific scaffold. While research exists on the biological activities of other bromophenolic compounds, such as the antioxidant and anti-inflammatory properties of 3-bromo-4,5-dihydroxybenzaldehyde (B99904) isolated from marine algae, similar dedicated research programs for this compound are not apparent in the public domain. nih.gov

Prodrug Design and Delivery Systems for Enhanced Bioavailability

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, instability, or low bioavailability. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active form. The phenolic hydroxyl group of this compound could theoretically be modified—for instance, by esterification—to create a prodrug. Such a modification could enhance the lipophilicity of a parent molecule, potentially improving its absorption across biological membranes.

However, there are no specific examples in the reviewed literature of this compound being incorporated into a prodrug design. The application of this particular compound as a promoiety to enhance the delivery or bioavailability of an existing drug has not been documented.

Fragment-Based Drug Discovery Utilizing this compound Motifs

Fragment-based drug discovery (FBDD) is a modern approach to finding lead compounds in the drug discovery process. nih.govchemrxiv.org It involves screening libraries of small, low-molecular-weight chemical fragments (typically <300 Daltons) to identify those that bind weakly to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent, lead-like molecule.

A molecule like this compound (Molecular Weight: 235.46 g/mol ) fits the general size criteria for a chemical fragment. sigmaaldrich.com Its defined structure and multiple points for potential interaction (hydrogen bond donor/acceptor, halogen bonding) could make its core motif valuable in an FBDD campaign. Nevertheless, there is no specific evidence from scientific literature or databases to suggest that this compound has been included in fragment screening libraries or utilized as a starting point for a fragment-based drug discovery program.

Exploration in Materials Science Research

Incorporation into Polymeric Materials

The integration of 3-Bromo-5-chloro-4-hydroxybenzaldehyde into polymer chains is a promising avenue for modifying the properties of existing polymers or creating entirely new ones with enhanced characteristics. The bulky, substituted phenyl ring of the compound can be leveraged to introduce specific functionalities and to influence the macroscopic properties of the resulting polymeric materials.

One of the key strategies for incorporating this compound into polymers is through its reactive aldehyde and hydroxyl groups. These functional groups can participate in various polymerization reactions, such as condensation polymerization, to form the backbone of polymers like polyesters or polyamides. While direct research on the incorporation of this compound into polymers is not extensively documented, the principles of polymer chemistry suggest its utility as a monomer or a modifying agent.

For instance, the introduction of bulky pendant groups along a polymer backbone is a known method to alter the physical properties of the material, such as solubility and thermal stability. The 3-bromo-5-chloro-4-hydroxyphenyl moiety, when attached as a side group, can disrupt chain packing, leading to increased solubility in common organic solvents. This is a significant advantage for the processability of high-performance polymers, which are often difficult to dissolve.

Table 1: Potential Effects of Incorporating this compound into Polymer Chains

| Property | Expected Change | Rationale |

|---|---|---|

| Solubility | Increase | The bulky pendant group disrupts intermolecular chain packing, allowing solvent molecules to penetrate more easily. |

| Thermal Stability | Potentially Enhanced | The aromatic and halogenated structure can contribute to a higher degradation temperature. |

| Flame Retardancy | Potential Improvement | The presence of bromine and chlorine atoms is known to impart flame retardant properties to materials. |

| Functionalization | Versatile | The hydroxyl and aldehyde groups offer sites for further chemical modification of the polymer. |

Detailed research findings on analogous compounds support these expectations. Studies on aromatic polyamides have shown that the incorporation of substituted aromatic units can lead to polymers with high thermal resistance and good hydrolytic stability. The specific combination of bromine and chlorine in this compound could also be exploited to fine-tune the refractive index or dielectric properties of the resulting polymers.

Design of Functional Materials with Specific Properties

The design of functional materials, which possess specific, predetermined properties and functionalities, is a major focus of modern materials science. This compound serves as a valuable building block in this context, particularly for the creation of materials with sensing capabilities.

A significant area of exploration is the synthesis of Schiff bases derived from this compound. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These are typically formed by the condensation of a primary amine with an aldehyde or ketone. The Schiff bases derived from this particular aldehyde are of interest due to their ability to form coordination complexes with various metal ions.

The interaction of these Schiff base ligands with metal ions can lead to the development of chemosensors. For example, the binding of a specific metal ion can cause a change in the material's optical properties, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor). The halogen and hydroxyl substituents on the aromatic ring of this compound can modulate the electronic properties of the Schiff base, thereby influencing its selectivity and sensitivity towards different metal ions.

Research on structurally similar 4-hydroxybenzaldehyde (B117250) derived Schiff bases has demonstrated their potential as gelators that can selectively sense metal ions like Ag+ and Hg2+ through sol-gel transitions. rsc.org This suggests that Schiff bases of this compound could be used to create "smart" materials that respond to their chemical environment.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Functional Principle | Potential Application |

|---|---|---|

| Chemosensors | Formation of metal complexes with Schiff base derivatives leading to a detectable signal (e.g., color change, fluorescence). | Environmental monitoring (detection of heavy metal ions), medical diagnostics. |

| "Smart" Gels | Sol-gel transition of Schiff base derivatives in the presence of specific analytes. | Controlled release of substances, stimuli-responsive materials. |

| Biologically Active Materials | The inherent antimicrobial and antioxidant properties of the core molecule and its derivatives. | Development of materials with antimicrobial surfaces, functional additives for biomedical applications. |

The reactivity of the compound also makes it a precursor for more complex molecules with a range of biological activities, including antimicrobial and antioxidant properties, which can be harnessed in the design of functional materials for biomedical applications. ontosight.ai

Applications in Advanced Catalysis

In the field of advanced catalysis, there is a continuous search for efficient, selective, and stable catalysts for various chemical transformations. Metal complexes of Schiff bases have emerged as a versatile class of catalysts, and derivatives of this compound are promising candidates for the development of such catalytic systems.

The Schiff bases formed from this compound can act as ligands that coordinate with transition metal ions. The resulting metal complexes can exhibit significant catalytic activity in a variety of organic reactions. The electronic and steric properties of the ligand, which are influenced by the bromo and chloro substituents, play a crucial role in determining the catalytic performance of the metal center.

Studies on metal complexes of Schiff bases derived from similar halogenated salicylaldehydes have shown their wide applicability in catalysis. internationaljournalcorner.com These complexes can act as catalysts for oxidation, reduction, and various cross-coupling reactions. The stability of these complexes under reaction conditions is a key factor for their practical application.

Table 3: Potential Catalytic Applications of Metal Complexes Derived from this compound

| Type of Catalysis | Metal Center (Example) | Reaction Type |

|---|---|---|

| Homogeneous Catalysis | Transition metals (e.g., Cu, Co, Ni, Zn) | Oxidation of alcohols, epoxidation of olefins, C-C coupling reactions. |

| Heterogeneous Catalysis | Immobilized metal complexes on solid supports | Enhanced reusability and separation of the catalyst from the reaction mixture. |

| Biomimetic Catalysis | Mimicking the active sites of metalloenzymes | Selective oxidation and hydrolysis reactions. |

The versatility of Schiff base ligands allows for the fine-tuning of the catalyst's properties by modifying the amine component used in their synthesis. This modularity, combined with the specific electronic effects of the 3-bromo-5-chloro-4-hydroxyphenyl moiety, opens up possibilities for designing highly specialized catalysts for challenging chemical transformations. Research has indicated that such metal complexes play a central role in the advancement of coordination chemistry and find applications as enzymatic agents in biological systems. internationaljournalcorner.com

Thermodynamic and Solution Behavior Studies Relevant to Halogenated Hydroxybenzaldehydes

Solid-Liquid Phase Equilibrium Analysis

Determination of Solubility in Various Monosolvents and Mixed Solvents

No publicly available studies were found that systematically determined the solubility of 3-Bromo-5-chloro-4-hydroxybenzaldehyde in a range of monosolvents or mixed solvent systems at various temperatures.

Modeling of Solubility Data (e.g., NRTL, Wilson, Modified Apelblat Equations)

Due to the absence of experimental solubility data, no information exists on the correlation of such data using thermodynamic models like the Non-Random Two-Liquid (NRTL), Wilson, or modified Apelblat equations for this compound.

Investigation of Solvent-Solute Interactions

Linear Solvation Energy Relationships

No research articles were identified that have applied Linear Solvation Energy Relationships (LSER) to analyze the solvent-solute interactions of this compound.

Molecular Dynamics Simulations of Solvation

A search of the scientific literature did not yield any studies that have employed molecular dynamics simulations to investigate the solvation behavior of this compound at the molecular level.

Purification Strategies and Crystallization Processes Based on Phase Equilibria

While phase equilibrium studies are crucial for developing effective purification and crystallization methods, no such studies have been published for this compound. Therefore, specific strategies based on its phase equilibria cannot be detailed.

Q & A

Q. Basic